molecular formula C10H15FN2O B13344675 3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile

3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13344675
M. Wt: 198.24 g/mol
InChI Key: ZPOKRZMNGZDTMT-UHFFFAOYSA-N
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Description

3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile (CAS 2097996-04-6) is a nitrile-containing piperidine derivative of high interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C10H15FN2O and a molecular weight of 198.24 g/mol . Its structure incorporates two key pharmacophoric elements: a piperidine ring, a common nitrogen-containing heterocycle in pharmaceuticals, and a terminal nitrile group (C#N), which is a versatile functional group known to participate in hydrogen bonding and enhance metabolic stability . The 2-fluoroethyl substituent on the piperidine ring is a strategically important moiety, as the introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its metabolic profile, lipophilicity, and membrane permeability . As a chemical building block, this compound is primarily used in pharmaceutical research for the synthesis of more complex molecules. Its structure makes it a valuable intermediate in the exploration of new active compounds, including those investigated as kinase inhibitors and antineoplastic agents . Researchers utilize this nitrile in various synthetic transformations, where it can serve as a precursor to amides, carboxylic acids, and other nitrogen-containing functional groups. This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[4-(2-fluoroethyl)piperidin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c11-5-1-9-3-7-13(8-4-9)10(14)2-6-12/h9H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOKRZMNGZDTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves multicomponent reactions. One common method involves the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as TMSI (trimethylsilyl iodide) in methanol at room temperature . This method is efficient and provides moderate to good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions with optimization for scale-up. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The fluoroethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: Its derivatives may have pharmacological activity, making it a candidate for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects, depending on the specific target.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Analogs
Compound Name / ID Key Substituents on Piperidine Core Structure Biological Target/Application Reference
Target Compound : 3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile 4-(2-Fluoroethyl) Piperidine + nitrile Hypothetical JAK inhibitor N/A
Tofacitinib (CP-690550) 4-Methyl + pyrrolopyrimidine Piperidine + nitrile JAK1/3 inhibitor (RA treatment)
3-(3-((6-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile 3-(Bromopyrimidoindole) Piperidine + nitrile Chiral stationary phases (HPLC)
3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 1-(Fluorophenyl) + 2-oxo Piperidone + nitrile Undisclosed (structural novelty)
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile 4-Phenethylpiperazine Piperazine + nitrile Synthetic intermediate

Key Observations :

  • The target compound’s 2-fluoroethyl group enhances lipophilicity compared to Tofacitinib’s methyl group but lacks the pyrrolopyrimidine moiety critical for JAK binding .
  • Brominated pyrimidoindole derivatives (e.g., ) prioritize aromatic interactions for chiral separation in HPLC, differing from the target compound’s aliphatic fluoroethyl group .
  • Fluorophenyl-substituted analogs (e.g., ) demonstrate the role of halogenated aromatic rings in modulating solubility and target affinity .

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties
Property Target Compound Tofacitinib 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile
Molecular Weight ~224.23 g/mol (estimated) 312.38 g/mol 283.33 g/mol
Solubility Moderate (predicted in DMSO) 2.9 mg/mL in water Low (lipophilic phenethyl group)
Bioactivity Hypothetical kinase inhibition JAK1/3 IC₅₀ = 1–6 nM Undisclosed
Metabolic Stability High (fluoroethyl resists oxidation) Moderate (methyl metabolism) Low (phenethyl prone to CYP450 oxidation)

Key Insights :

  • The fluoroethyl group likely improves metabolic stability compared to Tofacitinib’s methyl group, aligning with trends in fluorinated drug design .
  • Reduced solubility relative to Tofacitinib (due to lack of polar pyrrolopyrimidine) may limit oral bioavailability .

Biological Activity

3-(4-(2-Fluoroethyl)piperidin-1-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H16FN3O\text{C}_{12}\text{H}_{16}\text{F}\text{N}_{3}\text{O}

Molecular Weight: 227.27 g/mol
CAS Number: 2097996-04-6

Biological Activity Overview

Research on this compound indicates its potential as a modulator in various biochemical pathways. The following sections detail specific biological activities and findings.

1. Pharmacological Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties, particularly in models of neurological disorders. For instance, compounds with similar structural motifs have been shown to influence neurotransmitter systems and exhibit anti-epileptic effects in animal models .

The proposed mechanism involves modulation of neurotransmitter levels, particularly serotonin and dopamine pathways, which are crucial in managing conditions like epilepsy and depression. The compound may act on specific receptors or enzymes involved in these pathways, although detailed mechanistic studies are still needed.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Relevant Case Studies

Study ReferenceCompound TestedModel UsedKey Findings
GM-90432ZebrafishNeuroprotective effects via neurotransmitter modulation; improved seizure behaviors.
Related CompoundsMouse ModelsModulation of GPR6; potential therapeutic target for neurological disorders.
Structural AnalogIn vitroInhibition of autotaxin; implications for fibrosis treatment.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 2-fluoroethylamine with piperidine derivatives under controlled conditions to form the final product.

Synthetic Route Overview

  • Reactants: 2-fluoroethylamine and piperidine.
  • Conditions: Solvents such as dichloromethane or acetonitrile; temperature control to optimize yield.
  • Purification: Advanced techniques to ensure high purity suitable for biological testing.

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